3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(oxolan-3-yl)-2H-indazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8;/h1-4,8H,5-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYSDMRVZYBRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=C3C=CC=CC3=NN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodination at C-3
As outlined in WO2006048745A1, iodination of 6-nitroindazole with iodine (I₂) in the presence of K₂CO₃ and DMF yields 3-iodo-6-nitro-1H-indazole. This intermediate serves as a versatile precursor for further coupling.
Suzuki-Miyaura Coupling
The tetrahydrofuran-3-yl group is introduced via a Suzuki reaction between 3-iodoindazole and a tetrahydrofuran-3-ylboronic ester. Optimal conditions include:
- Catalyst : Pd(PPh₃)₄ (2–5 mol%)
- Base : Na₂CO₃ or Cs₂CO₃
- Solvent : DMF or dioxane
- Temperature : 80–100°C
This method achieves moderate to high yields (60–78%) but requires careful control of steric and electronic effects to prevent deboronation.
Heck Reaction Alternatives
For alkenyl substituents, a Heck reaction with 2-vinyltetrahydrofuran could be explored. Conditions involve Pd(OAc)₂, tri-o-tolylphosphine, and N,N-diisopropylethylamine in DMF. However, this route remains hypothetical for the target compound and would require empirical validation.
Protective Group Strategies for Indazole Nitrogen
The nucleophilic N-1 nitrogen often necessitates protection during functionalization:
Tetrahydropyran (THP) Protection
Reaction with 3,4-dihydro-2H-pyran and methanesulfonic acid in THF or CH₂Cl₂ affords 1-(tetrahydropyran-2-yl)-1H-indazole derivatives. Deprotection is achieved using HCl or p-toluenesulfonic acid in methanol.
Benzyl Group Protection
Benzyl bromide in the presence of NaH provides a stable protective group, removable via hydrogenolysis with Pd/C. This method is less common due to competing C-3 side reactions.
Salt Formation: Hydrochloride Preparation
The final step involves treating the free base with HCl:
- Free base isolation : After deprotection, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane).
- Acidification : Dissolution in anhydrous ether and treatment with HCl gas yields the hydrochloride salt. Crystallization from ethanol/water enhances purity.
Mechanistic Insights and Side Reactions
DFT studies on indazole reactivity (JOC 2022) reveal that proton transfer and zwitterion intermediates dominate in polar solvents like DMSO. For 3-substituted indazoles, steric hindrance at C-3 slows nucleophilic attack, favoring electrophilic pathways. Side reactions include:
- Over-oxidation : During iodination, excess I₂ may lead to diiodinated byproducts.
- Protective group cleavage : Acidic conditions during deprotection can hydrolyze the tetrahydrofuran ring if prolonged.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride and analogous compounds:
Key Observations :
- Substituent Impact: The THF group in the target compound introduces an oxygen heterocycle, enhancing lipophilicity compared to benzydamine’s dimethylamino propoxy group. This may influence blood-brain barrier penetration or metabolic stability.
Pharmacological and Physicochemical Properties
Benzydamine HCl :
- Activity: Well-documented as an analgesic and anti-inflammatory agent, acting via non-steroidal mechanisms .
- Melting Point : 160°C .
- Synthesis : Prepared via alkylation of 1-benzyl-3-hydroxyindazole with 3-chloropropyldimethylamine, yielding a tertiary amine substituent .
5-Nitro-3-(3,4-dichlorophenyl)-1H-indazole HCl :
- Synthesis Yield : 23% after recrystallization .
- Structural Features : Nitro and dichlorophenyl groups may confer antimicrobial activity, though this requires validation .
3-(Tetrahydrofuran-3-yl)-1H-indazole HCl :
- Hypothesized Activity : The THF moiety may improve metabolic stability compared to amine-containing analogs like benzydamine, but empirical data are lacking.
Biological Activity
3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride is a compound that has gained attention in various scientific fields, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
This compound features a tetrahydrofuran ring attached to an indazole structure. This unique configuration contributes to its diverse chemical reactivity and biological interactions. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are essential for its application in medicinal chemistry.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research has shown that this compound interacts with sigma receptors, particularly sigma-2 receptors, which play significant roles in central nervous system (CNS) diseases and cancer .
Key Mechanisms:
- Receptor Binding : The compound binds to sigma receptors, modulating their activity and influencing cellular pathways associated with neuroprotection and tumor suppression.
- Enzyme Interaction : It may also interact with various enzymes, potentially inhibiting or activating metabolic pathways that are crucial for cellular function.
Anticancer Properties
Studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, including:
- Human Lung Carcinoma (A549)
- Breast Adenocarcinoma (MDA-MB-231)
- Urinary Bladder Carcinoma (UMUC-3)
The compound demonstrated significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth across these lines. For instance, it showed IC50 values ranging from 4.59 µM to 9.86 µM against various cancer cell types .
| Cell Line | IC50 (µM) |
|---|---|
| Human Lung Carcinoma (A549) | 5.59 - 7.31 |
| Breast Adenocarcinoma (MDA-MB-231) | 6.19 - 9.86 |
| Urinary Bladder Carcinoma (UMUC-3) | Varies |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed data on specific organisms and mechanisms remain limited.
Study on Sigma Receptors
A pivotal study highlighted the interaction of this compound with sigma receptors. The research demonstrated that the compound effectively inhibited both sigma-1 and sigma-2 receptors with pKi values around 5.8 and 5.7 respectively . This finding underscores the potential of the compound in treating disorders associated with these receptors.
Apoptosis Induction in Cancer Cells
Further investigations into the compound's mechanism revealed its role in inducing apoptosis in cancer cells. Flow cytometry analyses showed that treatment with varying concentrations led to a significant increase in apoptotic cells, suggesting that this compound could be a potent inducer of programmed cell death in malignant cells .
Q & A
Q. What are the recommended synthetic routes for 3-(Tetrahydrofuran-3-yl)-1H-indazole hydrochloride, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via cyclization reactions involving hydrazine hydrate and ketone precursors under reflux conditions. For example, a related indazole derivative was synthesized by refluxing a ketone precursor (0.106 mol) with hydrazine hydrate in dimethylformamide (DMF) for 1 hour, yielding a hydrochloride salt after recrystallization to remove isomers . Key steps include:
- Purification: Recrystallization from DMF to eliminate isomers (e.g., 2,3-dichlorophenyl impurities) .
- Yield Optimization: Low yields (~23%) in initial syntheses suggest the need for temperature modulation or alternative solvents (e.g., THF, as used in phosphazene syntheses) .
- Characterization: Use NMR (e.g., δ 13.92 ppm for indazole NH) and NMR to confirm regioselectivity and purity .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign aromatic protons (δ 8.91–7.74 ppm) and tetrahydrofuran protons (δ 3.5–1.8 ppm) to confirm substituent positions. NMR should resolve carbonyl or aromatic carbons (e.g., δ 144.1–112.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) can validate the molecular ion peak (e.g., [M+H] for CHClNO).
- X-ray Crystallography: For absolute configuration confirmation, single-crystal XRD is recommended, though this requires high-purity samples .
Q. What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability: The compound is stable at room temperature but may degrade under extreme pH or prolonged exposure to moisture. Analogous indazole derivatives show stability in organic solvents (e.g., DMSO, DMF) but decompose under acidic/basic conditions .
- Storage: Store in sealed containers under dry conditions at room temperature. Use desiccants to prevent hydrolysis of the tetrahydrofuran moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., pH, solvent concentration) to minimize variability. For example, dimethylamino-propoxy indazole analogs show activity discrepancies due to solvent effects (e.g., DMSO vs. aqueous buffers) .
- Orthogonal Assays: Cross-validate using enzymatic assays (e.g., kinase inhibition), cell-based viability assays, and binding studies (SPR/ITC) .
- Structural Confirmation: Re-characterize batches to rule out isomer contamination (e.g., 1H vs. 2H-indazole tautomers) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
Methodological Answer:
- Substituent Variation: Modify the tetrahydrofuran moiety (e.g., 3-yl vs. 2-yl substitution) or indazole ring (e.g., chloro, trifluoromethyl groups) to assess steric/electronic effects. For example, 3-chloro-4-(trifluoromethyl)-1H-indazole analogs show enhanced TTK inhibitory activity .
- Pharmacophore Mapping: Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .
Q. How can researchers design in vitro assays to evaluate pharmacokinetic properties?
Methodological Answer:
- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV. Tetrahydrofuran-containing compounds often exhibit moderate aqueous solubility (~50–100 µM) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Indazole derivatives typically show CYP450-mediated oxidation .
- Membrane Permeability: Use Caco-2 cell monolayers or PAMPA assays. LogP values can be predicted via HPLC retention times .
Q. What analytical challenges arise in detecting impurities, and how can they be addressed?
Methodological Answer:
- Common Impurities: Isomers (e.g., 2H-indazole), unreacted hydrazine, or residual solvents (DMF, THF).
- Detection Methods:
- HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
- GC-MS: Identify volatile byproducts (e.g., THF derivatives) .
- Mitigation: Optimize recrystallization solvents (e.g., ethanol/water mixtures) and employ preparative HPLC for final purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
